Product packaging for D-Fructose-1-(R)-d(Cat. No.:)

D-Fructose-1-(R)-d

Cat. No.: B1161159
M. Wt: 181.17
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Fructose-1-(R)-d is a high-purity chiral carbohydrate derivative intended for research and laboratory applications. While the specific synthesis and full characterization of this particular derivative require confirmation from the supplier, compounds based on the D-fructose scaffold are valued in research for their defined stereogenic centers and potential as building blocks in organic synthesis and catalysis . In broader biochemical research, fructose derivatives play a significant role in studying metabolic pathways. Fructose is known to be metabolized predominantly in the liver via the fructose-1-phosphate pathway, a process that bypasses key regulatory steps of glycolysis . Furthermore, fructose and its derivatives, such as fructosamine, are key intermediates in non-enzymatic glycosylation reactions like the Maillard reaction, which is critical in food chemistry and the study of diabetes . Researchers utilize such specialized sugars to probe enzymatic mechanisms, investigate carbohydrate metabolism, and develop novel asymmetric synthesis methodologies . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other form of human or animal use.

Properties

Molecular Formula

C₆H₁₁DO₆

Molecular Weight

181.17

Synonyms

Advantose FS 95-1-(R)-d;  D-(-)-Fructose-1-(R)-d;  D-(-)-Levulose-1-(R)-d;  D-Arabino-2-hexulose-1-(R)-d;  Fructose-1-(R)-d;  Fruit Sugar-1-(R)-d;  Fujifructo L 95-1-(R)-d;  Furucton-1-(R)-d;  Hi-Fructo 970-1-(R)-d;  Krystar-1-(R)-d;  Krystar 300-1-(R)-d;  Levu

Origin of Product

United States

D Fructose 1 R D As a Mechanistic and Metabolic Probe in Biochemical Systems

Elucidation of Enzymatic Reaction Mechanisms

The use of D-Fructose-1-(R)-d offers a high-resolution lens through which to view the precise actions of enzymes. By tracking the deuterium (B1214612) label, scientists can infer the movement of atoms, the nature of transition states, and the stereochemical course of reactions that are otherwise invisible.

Application in Kinetic Isotope Effect (KIE) Studies (Primary and Secondary)

The Kinetic Isotope Effect (KIE) is a powerful method used to determine reaction mechanisms by observing changes in reaction rates upon isotopic substitution. The replacement of a hydrogen atom with a heavier deuterium atom forms a stronger covalent bond, which requires more energy to break. This difference can slow down a reaction if the bond is broken or formed in the rate-determining step, an observation known as a primary KIE.

When this compound is used as a substrate, a significant primary KIE would be observed in any enzymatic reaction where the abstraction of the pro-R hydrogen at the C1 position is the rate-limiting step. For example, in certain aldose-ketose isomerizations or oxidation-reduction reactions involving the C1 position, the slower rate of C-D bond cleavage compared to C-H bond cleavage provides direct evidence for the involvement of this specific hydrogen in the critical transition state of the reaction.

Even if the C1-deuterium bond is not directly broken, its presence can still influence the reaction rate through a secondary KIE. These smaller effects arise from changes in the vibrational modes of bonds adjacent to the reaction center. For instance, if an enzyme-catalyzed reaction involves a change in hybridization at the C1 or C2 carbon of fructose (B13574) (e.g., from sp³ to sp²), the presence of deuterium at C1 can alter the stability of the transition state, providing subtle but valuable clues about its structure.

Investigating Bond Cleavage and Formation Events at Deuterated Sites

This compound is an ideal tool for investigating reactions that directly involve chemical transformations at the C1 position. A classic example is the interconversion of aldoses and ketoses, such as the isomerization of fructose to glucose and mannose. This transformation is thought to proceed, in part, through a hydride shift mechanism where a hydrogen atom moves from C1 of fructose to C2 to form an aldose.

Studies using tritium (B154650) (³H), a radioactive isotope of hydrogen, at the C1 position of fructose have demonstrated this mechanism. When (1R)-D-Fructose-1-³H was subjected to acid-catalyzed isomerization, the resulting glucose and mannose were found to have the tritium label predominantly at their C2 positions. This provided strong evidence for an intramolecular hydride shift. By analogy, using this compound in an enzyme-catalyzed isomerization would allow researchers to track the deuterium atom. If the enzyme utilizes a hydride shift mechanism, the deuterium from C1 of fructose would appear at C2 of the resulting aldose phosphate (B84403). This specific transfer, detectable by mass spectrometry or NMR, confirms both the bond cleavage event at the deuterated C1 site and the mechanism of bond formation at the C2 site.

Probing Aldolase-Mediated Reactions and Stereochemical Implications

Fructose-1,6-bisphosphate aldolase (B8822740) is a key enzyme in glycolysis that catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). This reaction involves the breaking of the C3-C4 bond of the fructose backbone.

While the primary action of aldolase does not directly involve the C1 position of fructose, this compound remains a valuable probe. Once this compound is phosphorylated to its 1,6-bisphosphate form, the deuterium label is carried into the aldolase active site. The stereospecificity of the aldolase reaction is absolute, requiring a specific 3(S)-4(R) configuration for cleavage. eurisotop.com The deuterium at C1 does not participate in this cleavage but remains on the resulting DHAP molecule (specifically, at the C1 position, which was originally the C1 of fructose).

The utility of the label, therefore, lies in tracking the fate of the DHAP fragment. By following the deuterated DHAP, researchers can study its subsequent metabolic fate, such as its conversion to G3P by triose phosphate isomerase or its utilization in other pathways. Furthermore, it can be used to confirm the stereochemical integrity of the enzymes preceding aldolase. For the label to be at the (R) position on fructose-1,6-bisphosphate, the preceding enzymes, such as phosphofructokinase and phosphoglucose (B3042753) isomerase, must have acted on their substrates without disturbing the stereocenter established earlier in the pathway.

Analysis of Phosphofructokinase Interactions and Allosteric Modulation with Labeled Substrates

Phosphofructokinase (PFK) is a critical regulatory enzyme in glycolysis, catalyzing the "committed" step: the phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (FBP). nih.gov PFK is a complex allosteric enzyme, regulated by cellular energy sensors like ATP (inhibitor) and AMP/ADP (activators). elifesciences.orgnih.gov These molecules bind to allosteric sites distinct from the active site, inducing conformational changes that switch the enzyme between a low-activity T-state and a high-activity R-state.

Using D-fructose, which would be converted to this compound 6-phosphate, as a precursor allows for the study of PFK with a labeled substrate. The phosphorylation occurs at the C1 hydroxyl group, meaning the C1-deuterium bond is not broken during the reaction. However, the presence of the heavier isotope can induce a secondary kinetic isotope effect.

Such an effect could provide insight into the binding of the substrate and the conformational changes that accompany catalysis. For example, a measurable KIE could indicate that the transition state involves significant changes in the bonding environment around C1, even if the C-D bond itself is not cleaved. This allows researchers to probe the subtle mechanics of substrate recognition and the allosteric transition. By measuring how the KIE changes in the presence of various allosteric effectors (like ATP or AMP), scientists can gain a more detailed understanding of how these regulators modulate the enzyme's structure and its interaction with the substrate at the active site.

Tracing Metabolic Pathways and Fluxes in Defined Systems (Non-Clinical Contexts)

Beyond individual enzymes, isotopically labeled molecules are essential for mapping the flow of atoms through entire metabolic networks. This approach, known as metabolic flux analysis (MFA), provides a quantitative snapshot of cellular physiology.

Deuterium Labeling for Understanding Carbohydrate Fluxes in Model Biological Systems (e.g., cell cultures, microorganisms, ex vivo tissues)

Deuterium labeling is a powerful technique for tracing the metabolic fate of substrates in various model systems. When a model system like a cell culture or a microorganism is supplied with this compound, the deuterium atom acts as a tag that can be followed as the fructose molecule is broken down and its carbon skeleton is re-purposed into new biomolecules. Stable isotope tracers are essential for this work, as they allow for the determination of pathway activities (fluxes), which cannot be understood from metabolite concentrations alone. nih.gov

For instance, in the microorganism Cupriavidus necator, which utilizes fructose via the Entner-Doudoroff pathway, providing deuterated fructose would allow researchers to quantify the flux through this specific route versus others. In cell cultures, the deuterium from this compound would first appear in the intermediates of glycolysis, such as glyceraldehyde-3-phosphate and pyruvate (B1213749). From there, it can be traced into lactate (B86563) under anaerobic conditions or enter the mitochondria to participate in the tricarboxylic acid (TCA) cycle. The label may then be found in amino acids derived from TCA cycle intermediates, such as glutamate (B1630785) and aspartate, or incorporated into fatty acids via de novo lipogenesis.

The specific position of the label on this compound is particularly informative. For example, the deuterium at C1 would be lost to water if the fructose-6-phosphate derived from it enters the oxidative pentose (B10789219) phosphate pathway (PPP), as the first step involves oxidation at C1. Conversely, if it proceeds through glycolysis, the label will be retained on DHAP and subsequently on pyruvate and lactate. By using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to detect the location and abundance of deuterium in these downstream metabolites, researchers can precisely quantify the relative fluxes through these intersecting pathways.

Interactive Table: Tracing Deuterated Fructose Metabolites in a Model System

The following table summarizes expected key metabolites that would become labeled after introducing this compound into a hypothetical cell culture system and the primary pathway associated with that labeling.

MetaboliteLabeled Position(s)Primary Metabolic Pathway
Fructose-6-PhosphateC1Fructokinase action
Fructose-1,6-BisphosphateC1Phosphofructokinase action
Dihydroxyacetone Phosphate (DHAP)C1Aldolase action
Glyceraldehyde-3-Phosphate (G3P)C3From DHAP via Triose Phosphate Isomerase
PyruvateC3Glycolysis
LactateC3Lactate Dehydrogenase action
Alanine (B10760859)C3Transamination of Pyruvate
Acetyl-CoAC2Pyruvate Dehydrogenase action
Citrate (B86180)C4TCA Cycle
GlutamateC4TCA Cycle

Discrimination of Parallel Metabolic Routes via Isotopic Tracers

In the context of fructose metabolism, isotopic tracers can help differentiate between pathways like glycolysis and the pentose phosphate pathway (PPP). mdpi.com For example, when cells are supplied with specifically labeled fructose, the position of the isotopic label in downstream metabolites can reveal the primary route of catabolism. The conversion of glucose via the pentose phosphate pathway and the Entner-Doudoroff pathway both result in the formation of glyceraldehyde-3-phosphate (GAP), which is subsequently converted to pyruvate. mdpi.com By analyzing the labeling pattern in molecules derived from pyruvate, such as the amino acid alanine, the activity of the PPP versus the EDP can be determined. mdpi.com

A study involving Gluconobacter oxydans utilized ¹³C-labeled glucose to investigate the in vivo contributions of the EDP and PPP to glucose catabolism. This research revealed a dynamic, growth-phase-dependent activity, with the EDP being more active in the initial growth phase and the PPP becoming more prominent in the subsequent phase. mdpi.com Such detailed insights are crucial for understanding the metabolic adaptations of organisms under different conditions.

The following table summarizes the key findings from a study using isotopic tracers to discriminate metabolic pathways in G. oxydans:

Metabolic PathwayPredominant Growth PhaseIsotopic Tracer MethodKey Finding
Entner-Doudoroff Pathway (EDP)First growth phase¹³C-labeled glucoseHigher activity during initial glucose metabolism.
Pentose Phosphate Pathway (PPP)Second growth phase¹³C-labeled glucoseUpregulated when gluconate is the primary carbon source. mdpi.com

Analysis of Deuterium Loss and Exchange Reactions in Metabolic Cycles

When using deuterium-labeled substrates like this compound, it is essential to consider the potential for deuterium loss and exchange reactions. These reactions can influence the interpretation of tracer experiments and must be carefully evaluated to obtain accurate metabolic flux data. diabetesjournals.orgacs.org

Deuterium can be lost from a labeled molecule through enzymatic reactions that involve the exchange of hydrogen atoms with the surrounding aqueous environment (H₂O). mdpi.com For instance, in the tricarboxylic acid (TCA) cycle, deuterium can be lost as solvent water during the conversion of citrate to isocitrate. nih.gov Similarly, the conversion of pyruvate to alanine can also result in deuterium loss. nih.gov

One study investigating deuterium loss in rat brain metabolism using [6,6-²H₂]-glucose found significant label loss in lactate, glutamate, and glutamine. acs.org The observed loss highlights the importance of accounting for these exchange reactions when quantifying metabolic rates. The study also noted that during a full turn of the TCA cycle, all deuterium label from the initial substrate was lost, indicating complete exchange at certain steps. acs.org

Furthermore, flavin-containing enzymes can catalyze the exchange of the redox active hydride of NADPH with water. mdpi.com This can lead to an underestimation of NADPH production from a deuterated substrate if not properly accounted for. mdpi.com The rapid incorporation of deuterium from D₂O into the redox active hydride of NADPH has been observed in heterotrophic Arabidopsis cell cultures, reaching a steady state within 30 minutes. mdpi.com

The table below presents data on deuterium loss from a study using [6,6-²H₂]-glucose in rat brain tissue:

MetaboliteDeuterium Loss (%)
Lactate15.7 ± 2.6
Glutamate37.9 ± 1.1
Glutamine41.5 ± 5.2

Applications in Biosynthesis Research

Elucidating Biosynthetic Routes of Glycomolecules Using Stable Isotopes

Stable isotopes, including deuterium, are invaluable tools for elucidating the biosynthetic pathways of complex carbohydrates and other glycomolecules. nih.govpatsnap.com By providing cells or organisms with a labeled precursor, such as a deuterated fructose, researchers can track the incorporation of the isotope into various biomolecules, thereby mapping out the synthetic routes. nih.govpatsnap.comroyalsocietypublishing.org

The use of deuterium-labeled glucose has been successfully applied to study the biosynthesis of proteins in the fungus Aspergillus nidulans. nih.gov Time-lapse Raman imaging with a deuterium tracer allowed for the visualization of glucose accumulation and the synthesis of new proteins from the labeled glucose. nih.gov This technique provides spatiotemporal information on metabolic activity within living cells. nih.gov

Similarly, deuterium oxide (D₂O) labeling has been used to explore lipid biosynthesis in Arabidopsis thaliana. frontiersin.org By growing the plants in a D₂O-enriched medium, the incorporation of deuterium into chloroplast lipids like chlorophyll (B73375) a, MGDGs, and DGDGs could be monitored using mass spectrometry imaging. frontiersin.org This approach revealed spatial differences in their biosynthesis within the leaf tissues. frontiersin.org

These studies underscore the broad applicability of stable isotope tracing for understanding the synthesis of a wide range of biomolecules, from proteins to lipids and carbohydrates. royalsocietypublishing.org

Tracking Precursor Incorporation Patterns of Deuterated Sugars

Tracking the incorporation patterns of deuterated sugars provides detailed insights into how these precursors are utilized in various biosynthetic pathways. nih.govpatsnap.com The specific location and extent of deuterium incorporation in the final product molecules can reveal the enzymatic reactions and metabolic shunts involved.

In the study of Aspergillus nidulans, the incorporation of deuterium from D-labeled glucose into proteins was confirmed by the isotopic shift of the phenylalanine ring-breathing band in Raman spectra. nih.gov Phenylalanine is synthesized from glucose via glycolysis and the shikimate pathway, and the appearance of a new band corresponding to partially D-substituted phenylalanine residues provided direct evidence of this biosynthetic route. nih.gov

The analysis of deuterium incorporation can also be quantitative. By measuring the rate of isotope incorporation, the synthesis rates of different biomolecules can be determined. royalsocietypublishing.org Mass spectrometry is a key analytical technique for this purpose, as it can identify and quantify the extent of deuterium enrichment in various molecules within a complex mixture. royalsocietypublishing.org

The following table illustrates the application of tracking deuterated sugar incorporation in biosynthetic research:

OrganismLabeled PrecursorAnalyzed BiomoleculeKey FindingAnalytical Technique
Aspergillus nidulansD-labeled glucosePhenylalanine (in proteins)Confirmed synthesis via glycolysis and the shikimate pathway. nih.govRaman Spectroscopy
Arabidopsis thalianaDeuterium oxide (D₂O)Chloroplast lipidsRevealed spatial differences in lipid biosynthesis in leaves. frontiersin.orgMass Spectrometry Imaging

Advanced Analytical Characterization Techniques for D Fructose 1 R D

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-invasive tool for the structural and dynamic analysis of molecules in solution. For deuterated carbohydrates like D-Fructose-1-(R)-d, specific NMR techniques are employed to gain detailed molecular insights.

High-Resolution NMR for Positional Deuterium (B1214612) Enrichment in Carbohydrates

The process involves acquiring spectra in a non-deuterated solvent to avoid overwhelming solvent signals. sigmaaldrich.com The resulting ²H NMR spectrum would show a signal corresponding to the deuterium atom at the C1 position, and its chemical shift would confirm its specific location. The integration of this signal, relative to a known standard, allows for the quantification of the deuterium enrichment percentage. For highly deuterated compounds, conventional ¹H NMR can be limited due to very weak residual proton signals, making ²H NMR an appealing alternative for both structure verification and enrichment determination. sigmaaldrich.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can further correlate the deuterium nucleus with its attached carbon, providing unambiguous confirmation of the labeling position.

Application of ²H NMR and ¹³C NMR for Monitoring Labeled Metabolites and Fluxes

Once this compound is introduced into a biological system, ²H and ¹³C NMR spectroscopy are powerful techniques for tracing its metabolic pathways (flux analysis). nih.gov As the labeled fructose (B13574) is metabolized, the deuterium atom is incorporated into various downstream metabolites. By acquiring NMR spectra of biological samples (e.g., plasma, tissue extracts) over time, the appearance and disappearance of signals from labeled compounds can be monitored. nih.gov

For instance, the conversion of fructose to glucose can be traced. nih.gov The specific location of the deuterium label in the resulting glucose molecule, determined by ²H NMR, can provide insights into the activity of different enzymatic pathways. wustl.eduresearchgate.net For example, the distribution of deuterium in glucose derived from labeled fructose can help quantify fluxes through glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle. wustl.edu ¹³C NMR is often used in conjunction with ¹³C-labeled tracers to provide a more comprehensive picture of metabolic fluxes. nih.govwustl.edu The combination of ²H and ¹³C labeling allows for simultaneous probing of different parts of metabolic networks. wustl.edu

A study on fructose conversion to glucose in children utilized ¹³C NMR to measure plasma [¹³C]glucose isotopomer populations, which helped in the quantitative determination of the metabolic pathways. nih.gov This approach can be adapted for deuterium labeling to track the metabolic fate of this compound.

Elucidation of Molecular Conformation and Dynamics of Deuterated Fructose Derivatives

NMR spectroscopy is a primary tool for determining the three-dimensional structure and dynamic behavior of carbohydrates in solution. nih.govnih.govglycopedia.eu Fructose exists as a mixture of different tautomers (isomers) in solution, including β-pyranose, β-furanose, α-furanose, and α-pyranose forms. nih.gov ¹H NMR can be used to identify and quantify these different forms. nih.govnih.gov

The introduction of a deuterium atom at the C1 position, as in this compound, can subtly influence the conformational equilibrium and dynamics. NMR parameters such as nuclear Overhauser effects (NOEs), coupling constants (J-couplings), and relaxation times are sensitive to molecular geometry and motion. glycopedia.eu By analyzing these parameters, detailed information about the preferred conformation of the fructose ring and the orientation of its substituent groups can be obtained. Molecular dynamics (MD) simulations are often used in conjunction with NMR data to build and refine models of carbohydrate conformation and dynamics in solution. nih.govmetu.edu.tr

Tautomeric Distribution of D-Fructose in D₂O at 20°C
TautomerDistribution (%)
β-pyranose68.23
β-furanose22.35
α-furanose6.24
α-pyranose2.67
keto0.50

The data in this table is based on the tautomeric distribution of D-fructose in D₂O at 20°C as determined by ¹H NMR spectroscopy. nih.gov

Hyperpolarization Techniques for Enhanced Signal Detection of Labeled Carbohydrates

A major limitation of NMR spectroscopy is its inherent low sensitivity. uni-goettingen.de Hyperpolarization techniques can overcome this by dramatically increasing the NMR signal, sometimes by several orders of magnitude. uni-goettingen.denih.govrsc.org This is particularly valuable for in vivo metabolic studies where the concentrations of metabolites are often low.

Methods like dissolution Dynamic Nuclear Polarization (d-DNP) and para-hydrogen induced hyperpolarization (PHIP) can be applied to labeled carbohydrates. nih.gov For example, the SABRE-Relay (Signal Amplification by Reversible Exchange-Relay) method, a form of PHIP, has been used to achieve significant ¹³C signal enhancements for fructose. nih.govrsc.org This allows for the rapid detection and quantification of low concentrations of sugars and their different isomeric forms. nih.govrsc.org

Deuteration of the carbohydrate molecule, such as in this compound, can be beneficial as it often leads to longer relaxation times, which helps to retain the hyperpolarized state for a longer duration, allowing more time for the metabolic processes to be observed. nih.gov The application of these techniques could enable real-time tracking of this compound metabolism in vivo with unprecedented sensitivity. mpg.de

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is another cornerstone analytical technique in metabolic research, offering high sensitivity and the ability to analyze complex mixtures.

Stable Isotope Labeling Analysis for Metabolite Profiling and Quantification

MS is highly effective for tracing stable isotope labels through metabolic pathways. nih.gov When this compound is metabolized, the deuterium label is incorporated into downstream products. These labeled metabolites will have a slightly higher mass than their unlabeled counterparts, a difference that is readily detected by a mass spectrometer. nih.govresearchgate.net

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate the complex mixture of metabolites from a biological sample before they enter the mass spectrometer. researchgate.netcreative-proteomics.com By comparing the mass spectra of samples from a system fed with this compound to control samples, it is possible to identify which metabolites have incorporated the deuterium label.

Furthermore, stable isotope dilution assays can be developed for the precise quantification of metabolites. nih.gov This involves adding a known amount of a labeled internal standard (which could be a different isotopologue of the analyte) to the sample. By comparing the MS signal intensity of the target metabolite to that of the internal standard, an accurate and absolute quantification can be achieved. nih.gov This approach provides a robust method for quantifying the levels of this compound and its metabolic products in various biological matrices. nih.gov

Comparison of Advanced Analytical Techniques for this compound Characterization
TechniquePrimary ApplicationKey Information ProvidedAdvantagesLimitations
¹H/¹³C/²H NMRStructural Elucidation & Positional EnrichmentConfirmation of deuterium position, tautomer quantificationNon-destructive, provides detailed structural informationRelatively low sensitivity
²H/¹³C NMR Metabolic Flux AnalysisTracing Metabolic PathwaysRates of metabolic reactions (fluxes), identification of active pathwaysQuantitative pathway information, non-invasive in vivo potentialRequires specialized expertise for data analysis
Hyperpolarized NMREnhanced Signal DetectionReal-time metabolic imaging, detection of low concentration metabolitesMassive signal enhancement (>10,000-fold)Short lifetime of hyperpolarized state, complex instrumentation
LC-MS/GC-MSMetabolite Profiling and QuantificationIdentification and quantification of labeled metabolites in complex mixturesHigh sensitivity and throughput, broad metabolite coverageDestructive, less structural information than NMR

Mass Isotopomer Distribution Analysis (MIDA) for Pathway Fluxes in Labeled Systems

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to determine the contribution of a labeled precursor, such as this compound, to the synthesis of downstream metabolites. By analyzing the distribution of mass isotopomers of a product molecule, MIDA can elucidate the relative activities of metabolic pathways (i.e., pathway fluxes).

When this compound enters a metabolic pathway, the deuterium label is carried through successive biochemical reactions. For instance, in glycolysis, fructose is phosphorylated and then cleaved into two three-carbon units. The position of the deuterium on the first carbon of fructose means it will be retained on one of these triose phosphates, specifically dihydroxyacetone phosphate (B84403) (DHAP). As these molecules are further metabolized, the label can be incorporated into various downstream compounds, including glucose (via gluconeogenesis), lactate (B86563), and amino acids.

By measuring the mass isotopomer distribution of these products using mass spectrometry, researchers can model the flow of the deuterium label through the metabolic network. This allows for the calculation of the flux through different pathways. For example, the appearance of deuterium in newly synthesized glucose would provide a quantitative measure of the rate of gluconeogenesis from a fructose source.

Table 1: Hypothetical Mass Isotopomer Distribution in Glycolytic Intermediates from this compound

MetaboliteMass IsotopomerExpected Relative Abundance (%)Metabolic Implication
Fructose-1,6-bisphosphateM+1HighDirect product of fructose phosphorylation
Dihydroxyacetone Phosphate (DHAP)M+1HighCarries the deuterium label from C1 of fructose
Glyceraldehyde-3-phosphate (G3P)M+0HighDoes not initially carry the label from C1
Pyruvate (B1213749)M+1VariableIndicates flux through glycolysis
LactateM+1VariableIndicates flux through anaerobic glycolysis

This table presents a simplified, hypothetical distribution to illustrate the principles of MIDA. Actual distributions would be determined experimentally.

Hyphenated Techniques (GC-MS, LC-MS) for Separation and Quantification of Labeled Analytes

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of this compound in complex biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed methods. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, non-volatile compounds like fructose must first be derivatized to make them volatile. nih.gov Common derivatization methods include oximation followed by silylation or acetylation. Once derivatized, the labeled fructose can be separated from other sugars and metabolites based on its retention time on the GC column. The mass spectrometer then provides sensitive detection and quantification. The mass difference between the labeled (M+1) and unlabeled (M+0) fructose allows for their distinct measurement. GC-MS is particularly useful for resolving isomers and provides high chromatographic resolution. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing fructose and its metabolites in their native form without the need for derivatization. researchgate.netderpharmachemica.com This simplifies sample preparation and reduces the risk of isotopic exchange. researchgate.net Different LC modes can be employed, with hydrophilic interaction liquid chromatography (HILIC) being particularly effective for retaining and separating polar compounds like sugars. researchgate.net LC-MS, especially when coupled with tandem mass spectrometry (MS/MS), provides excellent sensitivity and selectivity for quantifying low levels of this compound and its metabolic products in biological fluids and tissue extracts. researchgate.net

Table 2: Comparison of GC-MS and LC-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Derivatization Required (e.g., oximation, silylation)Not typically required
Separation Principle Volatility and interaction with stationary phasePolarity and interaction with stationary phase
Typical Column Types Capillary columns with various stationary phasesReversed-phase, HILIC, ion-exchange
Sensitivity HighHigh to very high, especially with MS/MS
Selectivity HighHigh
Key Advantage Excellent resolution of isomersSimplified sample preparation, suitable for a wider range of metabolites

Fragmentation Pattern Analysis for Structural Confirmation of Labeled Species

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of this compound. In an MS/MS experiment, the molecular ion of the labeled fructose is selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, confirming the identity and the position of the isotopic label.

For fructose, fragmentation often involves the neutral losses of water (H₂O) and formaldehyde (B43269) (CH₂O). nih.govresearchgate.net In the case of this compound, the presence of the deuterium atom on the first carbon will result in a mass shift of one Dalton in any fragment ion that retains this carbon. For example, a fragment containing C1 would appear at M+1 compared to the corresponding fragment from unlabeled fructose. By carefully analyzing the masses of the fragment ions, it is possible to confirm that the deuterium label is indeed located at the C1 position. This detailed structural analysis is crucial for ensuring the quality of the isotopic tracer and for the accurate interpretation of metabolic labeling studies. nih.gov

Advanced Chromatographic Separation Techniques

The accurate analysis of this compound often requires its separation from a complex mixture of other carbohydrates, including its own isomers and unlabeled counterparts. Advanced chromatographic techniques provide the necessary resolution for these challenging separations.

High-Performance Anion-Exchange Chromatography (HPAEC-PAD) for Labeled Carbohydrate Separation

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective technique for the separation and quantification of carbohydrates without the need for derivatization. chromatographyonline.comthermofisher.com Carbohydrates are weak acids and can be separated in their anionic form at high pH. thermofisher.com HPAEC-PAD can resolve complex mixtures of monosaccharides and oligosaccharides, including isomers with different linkage positions. chromatographyonline.com

The separation of this compound from unlabeled fructose and other monosaccharides like glucose and mannose can be readily achieved using HPAEC-PAD. chromatographyonline.comnih.gov While the deuterium label does not significantly alter the retention time on the anion-exchange column, the high resolving power of the technique ensures that fructose is well-separated from other sugars. The subsequent detection by PAD is highly sensitive, allowing for the quantification of carbohydrates at pico- or femtomole levels. creative-biolabs.com This makes HPAEC-PAD an ideal method for applications where the concentration of the labeled sugar may be low.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Isomeric and Labeled Sugar Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is well-suited for the separation of polar and hydrophilic compounds like sugars. sigmaaldrich.comnih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention. sigmaaldrich.com

HILIC is particularly useful for separating sugar isomers and can be used to resolve this compound from other hexoses. wiley.commdpi.com The separation mechanism in HILIC is multi-modal, involving partitioning, hydrogen bonding, and electrostatic interactions, which provides unique selectivity for carbohydrates. nih.govfuture4200.com When coupled with mass spectrometry, HILIC-MS is a powerful tool for the analysis of labeled sugars in complex biological matrices, offering both high-resolution separation and sensitive, specific detection. nsf.govnih.gov The high organic content of the mobile phase in HILIC also enhances the ionization efficiency in electrospray ionization (ESI), leading to improved sensitivity in MS detection. chromatographyonline.com

Emerging Research Avenues and Future Perspectives for D Fructose 1 R D Studies

Integration of Multi-Omics Data with Isotopic Tracing Technologies

The convergence of stable isotope tracing with multi-omics technologies represents a frontier in systems biology. nih.govufz.de Isotopic tracers like D-Fructose-1-(R)-d are instrumental in measuring metabolic fluxes and pathway activities, providing a dynamic contrast to the static snapshots offered by traditional metabolomics. nih.govimmune-system-research.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more holistic understanding of cellular physiology and disease. researchgate.net

The use of this compound in such integrated studies allows for the precise tracking of the C1-deuterated fructose (B13574) molecule through various metabolic pathways. This approach can help elucidate how genetic variations (genomics) or changes in gene expression (transcriptomics) and protein levels (proteomics) affect the flux of fructose metabolism. For instance, researchers can quantify how specific enzymatic isoforms influence the rate of fructose phosphorylation and its subsequent entry into glycolysis or gluconeogenesis. Computational tools are vital for managing and interpreting the large, heterogeneous datasets generated from these multi-omics experiments. nih.govyoutube.com

Omics Layer Type of Information Provided Integration with this compound Tracing
Genomics DNA sequence variations (e.g., SNPs in metabolic enzymes).Correlating genetic predispositions with altered fructose metabolic fluxes.
Transcriptomics Gene expression levels (mRNA) of transporters and enzymes.Linking gene expression changes to the rate of this compound uptake and metabolism.
Proteomics Abundance and post-translational modifications of proteins.Identifying specific proteins whose abundance or modification state correlates with the metabolic fate of the tracer.
Metabolomics Static concentrations of metabolites in a biological system.Providing the metabolic context for the dynamic flux data obtained from this compound tracing.

Development of Novel Labeled Probes for Specific Biochemical Questions

Deuterated carbohydrates, including this compound, are increasingly recognized as superior "label-free" probes for investigating nutrient metabolism. worktribe.comnih.gov Unlike bulky fluorescent tags that can alter a molecule's biological activity, the small size of deuterium (B1214612) results in a probe that is structurally and chemically very similar to its natural counterpart. This minimizes steric hindrance and ensures that the observed metabolic processing accurately reflects the natural pathway.

The development of specifically labeled probes like this compound is crucial for addressing precise biochemical questions. For example:

Enzyme Mechanism Studies: The deuterium at the C1 position can be used to study the kinetic isotope effects of enzymes involved in fructose metabolism, providing insights into their reaction mechanisms.

Metabolic Imaging: Deuterated fructose has already been successfully used in Deuterium Metabolic Imaging (DMI), a non-invasive technique to visualize metabolic processes in vivo. anr.frnih.govnih.gov this compound could be employed to specifically track the initial steps of fructose metabolism in organs like the liver and in disease states such as cancer. nih.gov

Transporter Specificity: By tracing the uptake of this compound, researchers can study the specificity and kinetics of sugar transporters like GLUT5.

Probe Type Advantage Disadvantage Application Example
This compound Minimal structural perturbation; "label-free". nih.govSynthesis can be complex.Tracing metabolic flux in vivo with DMI. nih.gov
Fluorescently-labeled Fructose High sensitivity; easily detectable.Large tag can alter biological activity.In vitro cell imaging and uptake assays.
¹³C-labeled Fructose Stable isotope; useful in MS and NMR.Higher natural abundance than ²H.Metabolic flux analysis by mass spectrometry.
¹⁴C-labeled Fructose Radioactive; highly sensitive.Requires specialized handling and disposal.Classical biochemical pathway elucidation.

Advances in High-Throughput Analysis of Deuterated Carbohydrates

The utility of deuterated probes like this compound is significantly enhanced by advances in high-throughput analytical techniques. nih.gov Large-scale metabolomics and glycomics studies require methods that can process hundreds or thousands of samples rapidly and reliably. nih.govumich.edu

Key technologies for the high-throughput analysis of deuterated carbohydrates include:

Mass Spectrometry (MS): Coupled with rapid separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), MS allows for the sensitive and specific detection of deuterated metabolites and their downstream products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally having lower throughput, advancements in automation and probe technology are increasing the utility of NMR for analyzing deuterated samples.

Automated Sample Preparation: Robotic liquid handling systems and 96-well plate formats have streamlined the sample preparation process, which is often a bottleneck in large-scale studies. nih.govnih.gov

These advancements enable researchers to conduct large-scale isotopic tracing experiments, for example, screening the metabolic effects of numerous drug candidates or characterizing metabolic phenotypes across large patient cohorts.

Analytical Technique Principle Throughput Relevance to this compound
UHPLC-MS Chromatographic separation followed by mass-to-charge ratio detection.HighQuantifying this compound and its deuterated metabolites in complex biological samples.
Multiplexed CE Electrophoretic separation in multiple capillaries simultaneously.Very HighRapid profiling of charged deuterated sugar phosphates derived from this compound. nih.gov
py-MBMS Thermal decomposition followed by mass analysis of fragments.HighScreening for total deuterated sugar content in biomass or cell culture. researchgate.net
Automated NMR Automated sample changing and data acquisition for NMR.MediumStructural confirmation and quantification of deuterated compounds in purified samples.

Expansion of Chemo-Enzymatic Methodologies for Complex Deuterated Sugar Synthesis

The synthesis of isotopically labeled carbohydrates with precise control over the label's position and stereochemistry is a significant challenge. longdom.orgumich.edu Chemo-enzymatic synthesis, which combines the power of chemical reactions with the unparalleled selectivity of enzymes, has emerged as a powerful strategy to overcome these difficulties. ucdavis.edunih.govnih.gov

This approach is particularly valuable for creating complex deuterated molecules. A typical strategy might involve:

A chemical step to introduce a deuterium atom at a specific position on a simple sugar precursor.

A series of enzymatic reactions using glycosyltransferases and other carbohydrate-active enzymes to build a complex oligosaccharide or glycoconjugate from the deuterated building block. acs.org

The development of one-pot multienzyme (OPME) systems, where multiple enzymatic transformations occur in a single reaction vessel, further streamlines these syntheses, making them more efficient and cost-effective. nih.govescholarship.org The expansion of these chemo-enzymatic toolkits will be essential for producing this compound and incorporating it into more complex structures, thereby enabling more sophisticated biological investigations.

Q & A

Q. What criteria should guide the selection of negative controls in studies on this compound’s metabolic effects?

  • Methodological Answer : Include both biological (e.g., enzyme-knockout cell lines) and technical controls (e.g., heat-inactivated enzymes). For in vivo studies, use pair-fed animal cohorts to isolate fructose-specific effects from caloric intake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.